![molecular formula C15H28BNO4 B2437900 Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate CAS No. 1648929-99-0](/img/structure/B2437900.png)
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate” is a complex organic compound. It contains a carbamate group (N-CO-O), a tert-butyl group, a prop-2-enyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamate group and the introduction of the dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dioxaborolane group would likely introduce a degree of three-dimensionality to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbamate and dioxaborolane groups. The carbamate group could potentially undergo hydrolysis, while the boron atom in the dioxaborolane group could participate in various organometallic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carbamate group could potentially increase its polarity .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate” (EN300-1588628), focusing on six unique applications:
Organic Synthesis
EN300-1588628 is widely used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science . The compound’s boronate ester group facilitates the formation of complex molecular structures, making it invaluable in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, EN300-1588628 serves as a building block for the development of new drugs. Its ability to participate in cross-coupling reactions allows for the creation of diverse molecular scaffolds that can be optimized for biological activity. This versatility is particularly useful in the design and synthesis of potential therapeutic agents targeting various diseases .
Material Science
EN300-1588628 is also utilized in the field of material science for the development of advanced materials. Its incorporation into polymer backbones can enhance the properties of materials, such as thermal stability, mechanical strength, and electronic properties. This makes it a valuable component in the creation of high-performance polymers and other advanced materials .
Agricultural Chemistry
In agricultural chemistry, EN300-1588628 is used to synthesize agrochemicals, including herbicides, insecticides, and fungicides. The compound’s ability to form stable carbon-carbon bonds allows for the creation of complex molecules that can effectively target pests and diseases, improving crop yields and agricultural productivity .
Catalysis
EN300-1588628 is employed as a ligand in catalytic processes. Its boronate ester group can coordinate with metal centers, enhancing the efficiency and selectivity of catalytic reactions. This application is particularly important in industrial processes where efficient catalysis can lead to significant cost savings and reduced environmental impact .
Pharmaceutical Development
In pharmaceutical development, EN300-1588628 is used in the synthesis of active pharmaceutical ingredients (APIs). Its role in forming complex molecular structures is crucial for the development of new drugs with improved efficacy and safety profiles. This application underscores its importance in the pharmaceutical industry .
Bioconjugation
EN300-1588628 is also used in bioconjugation techniques, where it helps link biomolecules such as proteins, nucleic acids, and small molecules. This application is vital in the development of diagnostic tools, therapeutic agents, and research probes, enabling the study and manipulation of biological systems .
Environmental Chemistry
In environmental chemistry, EN300-1588628 is used to develop sensors and remediation agents. Its ability to form stable complexes with various pollutants makes it useful in detecting and removing contaminants from the environment, contributing to environmental protection and sustainability.
These applications highlight the versatility and importance of EN300-1588628 in various scientific research fields. Its unique chemical properties make it a valuable tool for advancing knowledge and technology across multiple disciplines.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 : Source 8
Wirkmechanismus
Mode of Action
It contains a boronate functional group, which is often involved in the formation of covalent bonds with biological targets . This suggests that EN300-1588628 may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Pharmacokinetics
The pharmacokinetic properties of EN300-1588628, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
As research progresses, it will be important to investigate how this compound affects cellular processes and molecular interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-1588628. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-11(10-17(9)12(18)19-13(2,3)4)16-20-14(5,6)15(7,8)21-16/h1,10H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWVVWYJTWTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
CAS RN |
1648929-99-0 |
Source


|
| Record name | tert-butyl N-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)
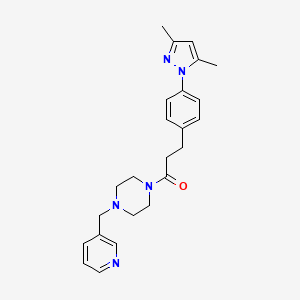
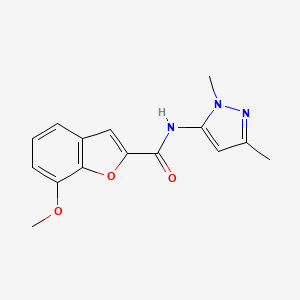
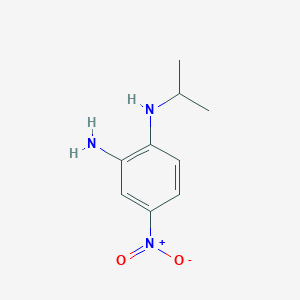
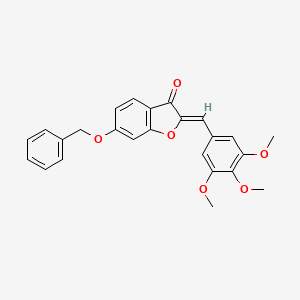
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)
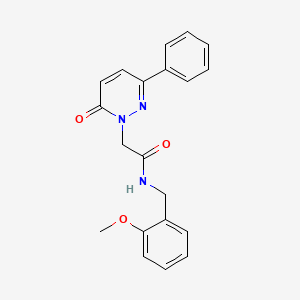

![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)
![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)